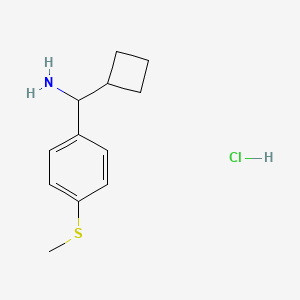

Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride

CAS No.: 1864060-33-2

Cat. No.: VC3093756

Molecular Formula: C12H18ClNS

Molecular Weight: 243.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864060-33-2 |

|---|---|

| Molecular Formula | C12H18ClNS |

| Molecular Weight | 243.8 g/mol |

| IUPAC Name | cyclobutyl-(4-methylsulfanylphenyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NS.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H |

| Standard InChI Key | WCPHTZJFTULRQQ-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)C(C2CCC2)N.Cl |

| Canonical SMILES | CSC1=CC=C(C=C1)C(C2CCC2)N.Cl |

Introduction

Structure and Chemical Properties

Molecular Structure

Cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride features a central carbon atom bonded to both a cyclobutyl ring and a 4-(methylthio)phenyl group, with an amino group that is protonated and paired with a chloride counterion. This structure can be compared to the related compound cyclobutyl(4-fluorophenyl)methanamine hydrochloride, which differs only in the para-substituent on the phenyl ring . The compound contains a strained four-membered ring typical of cyclobutane derivatives, which contributes to its chemical reactivity and conformational characteristics.

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated for cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride:

The methylthio substituent would likely increase the lipophilicity compared to the fluoro analog (LogP 2.90640), potentially affecting membrane permeability and biological activity if used in pharmaceutical applications .

Chemical Properties

The compound possesses several reactive centers that influence its chemical behavior:

-

The amine functionality (as hydrochloride salt) can participate in acid-base reactions, nucleophilic substitutions, and amide formation.

-

The strained cyclobutyl ring exhibits enhanced reactivity compared to unstrained cycloalkanes.

-

The methylthio group can undergo oxidation to sulfoxides and sulfones, as well as nucleophilic substitution reactions.

The hydrochloride salt form enhances water solubility compared to the free base and provides greater stability for storage and handling purposes. Based on similar compounds, it likely exhibits hazard characteristics typical of amine hydrochlorides, including potential skin irritation, eye irritation, and respiratory tract irritation .

Synthesis and Preparation Methods

C-H Functionalization Approaches

A promising synthetic route to access cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride could involve C-H functionalization methodology similar to that reported for related cyclobutane structures. Daugulis and colleagues demonstrated that cyclobutane derivatives can undergo highly efficient sp³ C-H functionalization using a palladium (II/IV) catalytic system . This approach could be adapted by using 4-(methylthio)iodobenzene as the coupling partner instead of iodobenzene.

The reaction scheme below illustrates a potential synthetic pathway:

-

C-H arylation of a cyclobutane precursor with 4-(methylthio)iodobenzene

-

Conversion of a carboxylic acid or ester functionality to the amine

-

Formation of the hydrochloride salt

The C-H arylation step has been shown to be remarkably efficient for cyclobutane substrates, with yields as high as 97% reported for bis-phenylation of cyclobutane derivatives . This suggests that the methylthio analog could potentially be synthesized with similar efficiency.

Alternative Synthetic Routes

Another viable approach could utilize methyl coumalate as a starting material, following methodology developed for the synthesis of 1,3-cyclobutanedicarboxylates . This route involves:

-

Photochemical 4π electrocyclization of methyl coumalate

-

Reduction steps to form the cyclobutane core

-

Coupling with 4-(methylthio)iodobenzene using palladium catalysis

-

Introduction of the amine functionality

The optimization of reaction conditions for monoarylation of cyclobutanes suggests that using bulkier carboxylate ligands and fluorinated alcohols as solvents (such as hexafluoro-2-propanol) can effectively control the selectivity of the arylation process . This would be valuable for synthesizing the desired compound with high purity.

Purification Techniques

Based on protocols for similar compounds, purification would likely involve:

-

Flash chromatography using silica gel with an appropriate solvent system (e.g., 5-10% EtOAc in petroleum ether)

-

Recrystallization of the hydrochloride salt from suitable solvents

-

Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis

The purification of related cyclobutane derivatives by flash chromatography has been reported to afford products in high purity, with characterized Rf values that can guide separation strategies .

Analytical Characterization

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclobutyl CH₂ protons | 1.8-2.2 | Complex multiplets |

| SCH₃ | ~2.5 | Singlet |

| NH₂ (as salt) | ~8.0-8.5 | Broad singlet |

| Aromatic protons | 7.2-7.8 | Two doublets (AB pattern) |

| CH protons adjacent to NH₂ | ~3.0-3.5 | Doublet |

Mass Spectrometry (Predicted):

The compound would likely show a molecular ion peak corresponding to the free base (M-HCl)⁺ at m/z 207, with characteristic fragmentation patterns involving loss of the methylthio group and ring-opening of the cyclobutane.

Crystallographic Analysis

Crystallographic analysis would be valuable for confirming the stereochemistry and three-dimensional structure of the compound. X-ray crystallography has been successfully used for confirming the stereochemistry of related cyclobutane derivatives, revealing important structural features such as bond angles and packing arrangements . The strained four-membered ring typically shows bond angles of approximately 88° rather than the ideal tetrahedral angle of 109.5°, contributing to the compound's reactivity.

Chromatographic Properties

Based on related compounds, the following chromatographic behavior could be expected:

-

Thin-layer chromatography: Rf value approximately 0.2-0.3 in 10% acetone/petroleum ether

-

HPLC retention: Would likely require a reverse-phase column with methanol/water gradient

-

GC-MS analysis: Might require derivatization of the amine group for improved peak shape

Reactivity and Chemical Behavior

Reactions of the Cyclobutyl Group

The cyclobutyl group in this compound is characterized by ring strain, which influences its reactivity:

-

Ring-opening reactions under various conditions

-

Ring expansion reactions

-

C-H functionalization at secondary positions

Studies on cyclobutane C-H functionalization have demonstrated remarkable efficiency in palladium-catalyzed arylation reactions, with cyclobutane substrates often outperforming larger cycloalkanes in terms of reaction yield . This suggests that the cyclobutyl moiety in cyclobutyl(4-(methylthio)phenyl)methanamine hydrochloride would be amenable to further synthetic elaboration.

Reactions of the Methylthio Moiety

The methylthio group introduces additional reactivity to the molecule:

-

Oxidation to sulfoxide or sulfone

-

Nucleophilic substitution reactions

-

Metal-coordinating capabilities

-

Potential metabolic transformation in biological systems

The presence of the methylthio group distinguishes this compound from its fluoro analog and would likely result in different physicochemical properties and biological behavior.

Reactions of the Amine Functionality

As a primary amine (in free base form) or an ammonium salt (as hydrochloride), this functional group can participate in numerous reactions:

-

Nucleophilic substitutions

-

Amide and peptide bond formation

-

Imine formation with aldehydes and ketones

-

Deprotonation to yield the free base form

The amine functionality provides a handle for conjugation to other molecules, which could be useful in applications such as linker chemistry or bioconjugation.

Applications and Research Relevance

Synthetic Utility

The compound could serve as a versatile intermediate in organic synthesis:

-

As a building block for complex molecule synthesis

-

In the preparation of chiral auxiliaries

-

For the introduction of cyclobutyl groups into larger molecules

-

As a substrate for further C-H functionalization studies

The successful application of C-H functionalization logic to cyclobutane synthesis demonstrates the potential of these methods to access complex structures efficiently .

Current Research Directions

Current research related to cyclobutyl amine derivatives focuses on:

-

Development of more efficient synthetic methodologies

-

Exploration of stereochemical control in cyclobutane functionalization

-

Investigation of cyclobutanes as conformationally restricted bioisosteres

-

Applications in medicinal chemistry and materials science

The continued advancement of C-H functionalization methods for cyclobutanes suggests ongoing interest in these compounds as synthetic targets and chemical tools .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume